molecular formula C7H6N4O B074623 7-Methyl-6(5H)-pteridinone CAS No. 1128-60-5

7-Methyl-6(5H)-pteridinone

Cat. No. B074623
CAS RN: 1128-60-5
M. Wt: 162.15 g/mol
InChI Key: AEPQJFISQRBSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-6(5H)-pteridinone, also known as 7-methylpterin, is a naturally occurring compound that plays an important role in various biological processes. It is a derivative of pterin, which is a heterocyclic compound containing a fused pyrimidine and pyrazine ring system. 7-Methyl-6(5H)-pteridinone is a yellow crystalline solid and is soluble in water and organic solvents.

Mechanism Of Action

The mechanism of action of 7-methyl-6(5H)-pteridinone is not fully understood. However, it is known to act as a cofactor for several enzymes, which play important roles in various biological processes. It is also known to regulate the activity of certain proteins and nucleic acids.

Biochemical And Physiological Effects

7-Methyl-6(5H)-pteridinone has several biochemical and physiological effects. It plays an important role in the synthesis of DNA and RNA, which are essential for cell growth and division. It also regulates the production of nitric oxide, which is involved in various physiological processes such as vasodilation and neurotransmission.

Advantages And Limitations For Lab Experiments

One of the advantages of using 7-methyl-6(5H)-pteridinone in lab experiments is its fluorescent properties, which make it a useful probe for studying the binding of proteins and nucleic acids. However, one of the limitations is its instability, which makes it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 7-methyl-6(5H)-pteridinone. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer and cardiovascular disease. Another area of interest is its role in regulating the immune system and its potential use in immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of 7-methyl-6(5H)-pteridinone and its role in various biological processes.

Synthesis Methods

The synthesis of 7-methyl-6(5H)-pteridinone involves the reaction of 2-amino-4-methylpyrimidine with formic acid and formamide. This reaction results in the formation of 6-formyl-7-Methyl-6(5H)-pteridinonein, which is then reduced to 7-methyl-6(5H)-pteridinone using sodium borohydride.

Scientific Research Applications

7-Methyl-6(5H)-pteridinone has been extensively studied for its various scientific research applications. It is used as a fluorescent probe to study the binding of proteins and nucleic acids. It is also used as a cofactor for several enzymes such as nitric oxide synthase and xanthine oxidase. In addition, 7-methyl-6(5H)-pteridinone is used in the synthesis of various drugs and pharmaceuticals.

properties

CAS RN

1128-60-5

Product Name

7-Methyl-6(5H)-pteridinone

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

7-methyl-5H-pteridin-6-one

InChI

InChI=1S/C7H6N4O/c1-4-7(12)11-5-2-8-3-9-6(5)10-4/h2-3H,1H3,(H,11,12)

InChI Key

AEPQJFISQRBSCU-UHFFFAOYSA-N

SMILES

CC1=NC2=NC=NC=C2NC1=O

Canonical SMILES

CC1=NC2=NC=NC=C2NC1=O

synonyms

7-Methyl-6(5H)-pteridinone

Origin of Product

United States

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